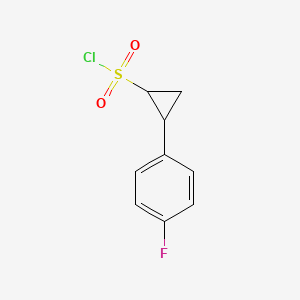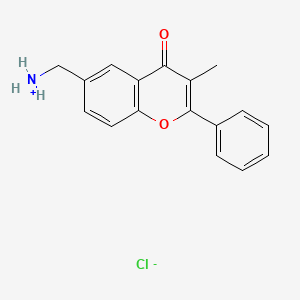
6-(Aminomethyl)-3-methyl-flavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride is a heterocyclic organic compound with the molecular formula C₁₇H₁₆ClNO₂ and a molecular weight of 301.767 g/mol . This compound is known for its unique structure, which includes a chromen-6-yl core substituted with a methyl group, a phenyl group, and an azanium chloride moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-6-yl core, which is achieved through the cyclization of appropriate precursors.
Substitution Reactions: The chromen-6-yl core is then subjected to substitution reactions to introduce the methyl and phenyl groups.
Formation of Azanium Chloride:
Analyse Des Réactions Chimiques
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-6-yl core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanium chloride moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride include:
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylamine: Lacks the chloride moiety, resulting in different chemical properties.
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium bromide: Similar structure but with a bromide instead of chloride, affecting its reactivity.
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium iodide: Contains an iodide moiety, leading to distinct chemical behavior.
The uniqueness of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride lies in its specific substitution pattern and the presence of the azanium chloride moiety, which imparts unique reactivity and biological activity .
Propriétés
Numéro CAS |
101442-02-8 |
|---|---|
Formule moléculaire |
C17H16ClNO2 |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H |
Clé InChI |
QCZCOGXOBWVRGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



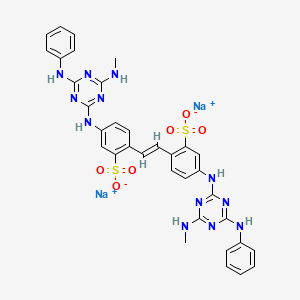
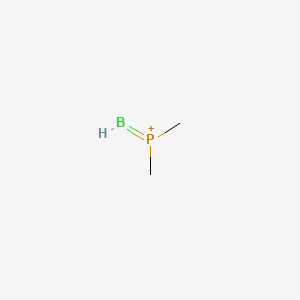




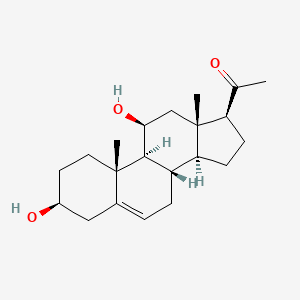
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)




